5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95%
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Overview
Description
5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid (5-CMP-2-FBA) is a widely studied organic compound with a vast array of potential applications in the scientific research field.
Scientific Research Applications
5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% has a variety of scientific research applications. Due to its ability to act as an inhibitor of the enzyme acetylcholinesterase, it has been used in studies investigating the effects of acetylcholinesterase inhibitors on the nervous system. It has also been used in studies of the effects of oxidative stress on cells and tissues. In addition, 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% has been used as a reagent in the synthesis of other organic compounds, as well as for the synthesis of polymeric materials.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% is not fully understood, however, it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of physiological processes, including learning, memory, and muscle contraction. By inhibiting the activity of acetylcholinesterase, 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% increases the amount of acetylcholine in the body, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% are not fully understood, however, it is believed to have a variety of effects on the nervous system. In studies investigating the effects of acetylcholinesterase inhibitors, 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% has been found to increase the amount of acetylcholine in the body, which can lead to increased alertness, improved memory, and improved muscle coordination. In addition, 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% has a number of advantages and limitations for laboratory experiments. One of the main advantages of using 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% is its ability to act as an inhibitor of the enzyme acetylcholinesterase, which can be useful in studies investigating the effects of acetylcholinesterase inhibitors on the nervous system. In addition, 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
However, there are also some limitations to using 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments. For instance, due to its potential toxicity, 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% should only be handled in a laboratory setting with appropriate safety precautions. In addition, the synthesis of 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% can be difficult and time-consuming, which can lead to a decrease in the efficiency of laboratory experiments.
Future Directions
Given the wide range of potential applications for 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95%, there are a number of potential future directions for research. For instance, further research could be conducted into the mechanism of action of 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% and its effects on the nervous system. In addition, further research could be conducted into the potential antioxidant properties of 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% and its potential benefits in the prevention of certain diseases. Finally, further research could be conducted into the synthesis of 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% and the development of more efficient and cost-effective methods for its synthesis.
Synthesis Methods
The synthesis of 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% is a multi-step process that involves the use of a variety of reagents. The first step involves the reaction of 3-chloro-5-methylbenzaldehyde with hydrochloric acid and sodium nitrite to form the corresponding nitro compound. This nitro compound is then reduced using sodium borohydride to form the desired 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95%. Other methods for the synthesis of 5-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95% have also been reported, such as the reaction of 3-chloro-5-methylbenzaldehyde with benzoyl chloride and sodium hydroxide, followed by the addition of sulfuric acid and sodium nitrite.
properties
IUPAC Name |
5-(3-chloro-5-methylphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-4-10(6-11(15)5-8)9-2-3-13(16)12(7-9)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIUMUGQZYAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690332 |
Source
|
Record name | 3'-Chloro-4-fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261968-02-8 |
Source
|
Record name | 3'-Chloro-4-fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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